Diethylsilane

Organic Synthesis Nitrile Reduction Primary Amine Synthesis

Diethylsilane (DES) is a dialkyl-dihydrosilane with two reactive Si–H bonds, enabling double hydrosilylation and direct nitrile-to-primary-amine reduction that monohydrosilanes (e.g., triethylsilane) cannot accomplish. This binary selectivity gate makes DES mandatory for specific reductions (e.g., nitriles to amines in a single pot at >80% yield) and Au/TiO₂-catalyzed pathways. In LPCVD SiC and PECVD SiO₂/SiNₓ thin-film processes, DES provides a liquid, non-pyrophoric alternative to silane gas, eliminating explosion-proof infrastructure while maintaining film quality. Procure DES when synthetic or process safety requirements preclude generic hydrosilane substitution.

Molecular Formula C4H12Si
Molecular Weight 88.22 g/mol
Cat. No. B7801327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylsilane
Molecular FormulaC4H12Si
Molecular Weight88.22 g/mol
Structural Identifiers
SMILESCC[SiH2]CC
InChIInChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3
InChIKeyUCXUKTLCVSGCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylsilane Procurement Guide: Why (C₂H₅)₂SiH₂ Outperforms Generic Hydrosilane Alternatives


Diethylsilane (DES, CAS 542-91-6) is a dialkyl-dihydrosilane with the formula (C₂H₅)₂SiH₂, classified as a low-molecular-weight organosilicon reducing agent and silicon precursor [1]. It is a colorless, highly flammable liquid (bp 56 °C, density 0.681 g/mL at 25 °C, flash point −20 °C) characterized by two reactive Si–H bonds and two ethyl substituents [2]. Unlike monohydrosilanes such as triethylsilane, DES possesses two hydridic hydrogens per molecule, enabling distinct reactivity profiles in reduction, hydrosilylation, and chemical vapor deposition (CVD) processes that cannot be replicated by its single-Si–H analogs [3].

Why Generic Hydrosilane Substitution Fails: Structural Determinants of Diethylsilane Performance


Superficially interchangeable hydrosilanes diverge dramatically in performance because the number of Si–H bonds, steric bulk of alkyl ligands, and physical state (liquid vs. gas) govern reduction selectivity, catalytic reactivity, CVD growth kinetics, and laboratory safety. Diethylsilane's two hydridic hydrogens enable double hydrosilylation pathways entirely inaccessible to monohydrosilanes [1], while its moderate steric profile permits full reduction of nitriles to primary amines where bulkier silanes such as triethylsilane stall at the N-silylimine intermediate [2]. In CVD, substituting DES for pyrophoric silane gas eliminates catastrophic explosion risk without sacrificing film quality [3]. These are not incremental improvements but binary capability gaps that prevent generic substitution.

Diethylsilane Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Nitrile Reduction Selectivity: Diethylsilane Achieves Full Primary Amine Formation Where Triethylsilane Stops at Imine

Under identical boron-catalyzed (B(C₆F₅)₃) conditions, diethylsilane drives nitrile reduction to completion, yielding primary amines in >80% yield across aryl, heteroaryl, and alkyl substrates at room temperature. In contrast, the sterically bulkier triethylsilane (monohydrosilane) yields only N-silylimines under the same conditions, providing >95% purity of the partially reduced product. The switch in reaction outcome is determined solely by silane choice [1].

Organic Synthesis Nitrile Reduction Primary Amine Synthesis

Au Nanoparticle-Catalyzed Nitrile Hydrosilylation: Diethylsilane Enables Reaction Where Monohydrosilanes Are Completely Inert

Under Au/TiO₂ nanoparticle catalysis (1 mol%), diethylsilane reduces aryl and alkyl nitriles to primary amines via a double hydrosilylation pathway, yielding hydrochloric amine salts in very good to excellent yields after HCl/Et₂O deprotection. Critically, monohydrosilanes tested under identical conditions are totally unreactive. The dihydrosilane character of DES is the essential structural prerequisite for catalytic turnover [1].

Catalysis Gold Nanoparticles Hydrosilylation Nitrile Reduction

LPCVD SiC Film Growth Kinetics: Diethylsilane Exhibits Linear Process Control vs. Square-Root Dependence of Di-t-Butylsilane

In low-pressure chemical vapor deposition (LPCVD) of amorphous silicon carbide films, diethylsilane (DES) and di-t-butylsilane (DTBS) were compared as single-source organosilane precursors. DES exhibits a linear dependence of growth rate on flow rate and pressure, enabling straightforward process control. DTBS exhibits a square-root dependency, complicating thickness targeting. Activation energies differ substantially: 40 kcal/mol for DES vs. 25 kcal/mol for DTBS, indicating distinct rate-limiting decomposition mechanisms. Stoichiometric SiC (near Si₀.₃₅C₀.₆₅) is achieved near 750 °C for DES [1].

Chemical Vapor Deposition Silicon Carbide Thin Films Kinetics

Safety Profile: Liquid Diethylsilane Eliminates Pyrophoric Gas Hazards of Silane in CVD Processes

Silane (SiH₄) is the industry-standard silicon precursor for PECVD but is a pyrophoric gas that ignites spontaneously upon contact with air at room temperature. Diethylsilane has been validated as an 'environmentally benign' liquid alternative that produces PECVD SiO₂ and SiNₓ films of comparable quality. DES is a liquid at standard conditions (bp 56 °C, vapor pressure 207 Torr at 20 °C) with a flash point of −20 °C and autoignition temperature of 218 °C, eliminating the catastrophic explosion risk inherent to compressed pyrophoric silane cylinders [1]. Optimal SiO₂ films were deposited at 300 °C, 0.3 Torr, DES flow 15 sccm, N₂O/DES ratio of 16 [1].

Semiconductor Manufacturing Safety PECVD Silicon Dioxide

Flame Velocity Ranking: Diethylsilane Burns 100% Faster Than Its Isomer Tetramethylsilane

The maximum flame propagation velocities of four alkylsilanes were measured by the tube method. The ranking was established as: tetramethylsilane < trimethylsilane < diethylsilane < monoethylsilane, with flame velocity correlating positively with the number of Si–H bonds. Diethylsilane exhibits a maximum flame velocity of approximately 100 cm/s, which is about 100% greater than its structural isomer tetramethylsilane (Si(CH₃)₄, which possesses zero Si–H bonds). Silane (SiH₄) itself is beyond measurement as it is spontaneously inflammable [1].

Combustion Flame Propagation Alkylsilanes Fuel Additives

Disproportionation Reactivity: Diethylsilane Is the Least Reactive Alkylsilane Over Acid Catalysts, Enabling Selective Process Design

The gas-phase disproportionation reactivity of diethylsilane (E2), triethylsilane (E3), and diethyldimethylsilane (E2M2) was evaluated over solid acid and base catalysts at 373–573 K. Over strongly acidic silica-alumina (SA) and sulfated ZrO₂ (SO₃/ZrO₂), the reactivity order was E2M2 > E3 > E2, with diethylsilane exhibiting the lowest reactivity—a desirable property when silane stability is required. Intriguingly, over alumina the order shifted to E2 ≥ E3 > E2M2, demonstrating that DES's reactivity is highly tunable by catalyst selection [1].

Catalysis Disproportionation Solid Acid Catalysts Organosilane Stability

Diethylsilane: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


One-Step Primary Amine Synthesis from Nitriles via Boron-Catalyzed Reduction

When the synthetic target is a primary amine from a nitrile precursor, diethylsilane is the required silane. Triethylsilane and other monohydrosilanes produce only N-silylimines under identical B(C₆F₅)₃-catalyzed conditions, necessitating a separate hydrolysis step to reach the amine. DES achieves full reduction in a single pot with >80% yield, demonstrated at gram scale for substrates including adipodinitrile → hexane-1,6-diamine at 85 °C [1]. This is a binary selectivity gate: procurement of the wrong silane changes the product entirely.

Au Nanoparticle-Catalyzed Hydrosilylation of Nitriles to Primary Amines

For Au/TiO₂ nanoparticle-catalyzed nitrile reductions, diethylsilane is the only competent hydrosilane reported to date. Monohydrosilanes are completely unreactive under the same conditions. DES enables a double hydrosilylation pathway producing N-disilylamines that are readily deprotected to primary amine hydrochloride salts in very good to excellent yields, with the Au/TiO₂ catalyst recyclable over at least five consecutive runs without loss of activity [1]. This scenario exemplifies a go/no-go capability determinant in catalyst selection.

Low-Pressure CVD of Silicon Carbide Films with Predictable Linear Growth Kinetics

In LPCVD SiC thin-film manufacturing, diethylsilane offers a linear growth-rate response to flow rate and pressure changes, enabling straightforward process calibration and thickness targeting. The alternative single-source precursor di-t-butylsilane exhibits a square-root dependency that complicates process control. DES also provides a higher activation energy (40 vs. 25 kcal/mol), indicating a different surface decomposition mechanism that may be advantageous for achieving stoichiometric SiC at ~750 °C [1]. Process engineers selecting precursors for reproducibility should prioritize DES over DTBS.

Safer PECVD Silicon Dioxide and Silicon Nitride Deposition in Non-Explosion-Proof Facilities

For laboratories or pilot lines lacking the extensive safety infrastructure required for pyrophoric silane gas, diethylsilane provides a liquid alternative that produces PECVD SiO₂ and SiNₓ films of comparable quality. DES (autoignition 218 °C, flash point −20 °C) requires only standard flammable-liquid handling procedures, whereas silane demands explosion-proof construction, gas cabinets, and continuous toxic gas monitoring [1]. Optimal SiO₂ films were demonstrated at 300 °C, 0.3 Torr, DES flow 15 sccm, and N₂O/DES ratio of 16 [1]. Facilities evaluating precursor total cost of ownership should account for this safety infrastructure differential.

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